Fusarochromanone

描述

Fusarochromanone is a mycotoxin produced by the fungus Fusarium species. It was initially identified due to its ability to cause tibial dyschondroplasia in chickens. This compound has since been found to possess a range of biological activities, including anti-cancer properties, making it a subject of interest in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions

Fusarochromanone is typically isolated from cultures of Fusarium species. The fungus is grown on specific media, such as Czapek Dox, Complete, and mannitol yeast extract media. The compound is then extracted using chemical extraction methods followed by high-performance liquid chromatography analysis .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Fusarium species under controlled conditions. The fermentation broth is subjected to extraction and purification processes to isolate this compound in significant quantities .

化学反应分析

Isolation and Purification

Fusarochromanone can be isolated and purified from crude cultures of Fusarium species through extraction and chromatographic methods. One method involves extracting the fungal cultures with a solvent system, followed by concentration and dissolution in methanol and water. This solution is then applied to an XAD-2 column, rinsed with water, and eluted with 90% methanol. The methanol fraction is concentrated and reconstituted in chloroform-methanol. Further purification involves column chromatography using Florisil and thin-layer chromatography (TLC) .

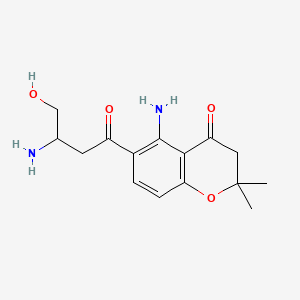

Structural Characteristics

This compound is a chromanone natural product characterized by a unique arrangement of alternating β-keto-amine functionality and two geminal methyl groups . Its intrinsic fluorescence, with maximum excitation at 385 nm and emission at 457 nm, has been utilized to study its uptake by tumorigenic cells . X-ray crystallography has defined the absolute stereochemistry at C(3') as 3'- R . Spectrometric and spectroscopic analyses, including HRMS, 1D NMR, and 2D NMR, are used to determine the structures of this compound derivatives .

Key Derivatives and their Activities

Fusarium equiseti produces several this compound derivatives, with varying biological activities :

-

Deacetylfusarochromene and Deacetamidofusarochrom-2',3'-diene: Two new derivatives isolated from the marine fungus Fusarium equiseti UBOCC-A-117302 .

-

This compound TDP-2: A 3'-acetylated derivative of this compound, found to be less active compared to this compound .

-

2,2-dimethyl-5-amino-6-(2' E-ene-4'-hydroxylbutyryl)-4-chromone: Another metabolite produced by Fusarium fungi .

Acetylation of the 3'-amino group reduces the cytotoxicity of both chromone and chromene derivatives . Derivatives with a chromone scaffold exhibit higher cytotoxicity compared to those with a chromene scaffold .

Anti-Cancer Activity and Apoptosis

This compound demonstrates anti-cancer activity by affecting angiogenesis signaling, cancer signal transduction, and apoptosis . It induces cleavage of caspase-3 and PARP, activating the caspase signaling cascade, and increases caspase-8 activity, initiating apoptotic cascades through a death receptor-mediated extrinsic mechanism . It also induces phosphorylation of p38 in a concentration-dependent manner, suggesting that FC101-induced cancer cell death is partly due to the activation of the p38 MAPK signaling pathway . this compound has shown efficacy against glioblastoma cells, inducing cytotoxicity-associated cell death .

科学研究应用

Anticancer Properties

Fusarochromanone has shown significant potential as an anticancer agent. Studies have highlighted its ability to inhibit the growth of various cancer cell lines through multiple mechanisms.

In Vitro and In Vivo Studies

- Cell Line Sensitivity : FC101 exhibits potent growth inhibitory effects with IC50 values ranging from 10 nM to 2.5 μM across various cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) .

- Xenograft Models : In mouse models, FC101 demonstrated a 30% reduction in tumor size without significant toxicity at doses of 8 mg/kg/day .

Anti-Angiogenic Activity

This compound has been identified as a potent anti-angiogenic agent. It inhibits vascular endothelial growth factor-A (VEGF-A)-mediated endothelial cell proliferation at nanomolar concentrations, which is crucial for tumor growth and metastasis .

Antimicrobial Properties

Recent studies have revealed that this compound derivatives possess antimicrobial activities against various pathogens.

Cytotoxicity and Antimicrobial Activity

- Derivatives of this compound have shown IC50 values ranging from 0.058 to 84.380 μM against different cancerous cell lines and exhibited bactericidal effects against Bacillus cereus and Listeria monocytogenes with minimum bactericidal concentration (MBC) values of 7.8 µM and 31.25 µM, respectively .

Photodynamic Therapy Applications

This compound can be utilized in photodynamic therapy (PDT). This method involves administering the compound followed by light exposure to activate its therapeutic properties.

Mechanism in PDT

- Upon light activation, FC101 generates free radicals that can destroy cancer cells by disrupting cellular structures such as lysosomes . This dual action allows for targeted treatment of accessible tumors while potentially affecting deeper tissues through systemic administration.

Case Studies and Research Findings

作用机制

Fusarochromanone exerts its effects through multiple molecular pathways:

Apoptosis: It activates caspase-3, leading to the degradation of cellular components and cell death.

Angiogenesis Inhibition: The compound inhibits the vascular endothelial growth factor-A mediated proliferation of endothelial cells.

Signal Transduction: It affects the mitogen-activated protein kinase and mammalian target of rapamycin signaling pathways, which are crucial for cell growth and survival

相似化合物的比较

Fusarochromanone is unique compared to other mycotoxins due to its specific biological activities and molecular structure. Similar compounds include:

Fusarochromene: Another mycotoxin from Fusarium species with similar biosynthetic origins but different biological activities.

Trichothecins: A group of mycotoxins with potent cytotoxic effects but different mechanisms of action.

Zearalenone: A mycotoxin with estrogenic effects, differing significantly from the anti-cancer properties of this compound

This compound stands out due to its potent anti-cancer activity and unique mechanism of action, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Fusarochromanone (FC101) is a mycotoxin produced by various species of fungi, particularly those in the genus Fusarium. This compound has garnered attention for its diverse biological activities, including cytotoxicity, anti-cancer properties, and effects on cell signaling pathways. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Derivatives

This compound is characterized by its chromone structure, which is essential for its biological activity. Recent studies have identified several derivatives of this compound, each exhibiting varying degrees of biological effects. The presence of specific functional groups, such as the amine group at C-3′, has been shown to influence the compound's potency against various biological targets .

Cytotoxicity and Anticancer Activity

This compound has demonstrated significant cytotoxic effects across multiple cell lines. Key findings include:

- Cytotoxicity Measurements : The half-maximal effective concentration (EC50) values for this compound derivatives against cancer cell lines such as HCT-116 (colorectal cancer) and U2OS (osteosarcoma) vary widely. For example, this compound TDP-1 exhibited EC50 values as low as 0.058 µM in RPE-1 cells, indicating potent cytotoxicity .

| Compound | EC50 (µM) RPE-1 | EC50 (µM) HCT-116 | EC50 (µM) U2OS |

|---|---|---|---|

| This compound TDP-1 | 0.058 | 0.170 | 0.232 |

| This compound TDP-2 | 23.140 | 62.950 | 35.090 |

| Deacetylfusarochromene | 0.176 | 0.087 | 0.896 |

- Mechanism of Action : Research indicates that this compound induces reactive oxygen species (ROS), activating the JNK signaling pathway leading to cell death in COS7 and HEK293 cells. The inhibition of protein phosphatases PP2A and PP5 by ROS was identified as a key mechanism in this process .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens:

- Bactericidal and Bacteriostatic Effects : Certain derivatives have shown bactericidal activity against Bacillus cereus and Listeria monocytogenes, with minimum bactericidal concentrations (MBC) recorded at 7.8 µM and 31.25 µM respectively . Compounds such as equisetin displayed effective bacteriostatic properties against Enterococcus faecalis.

Anti-Angiogenic Activity

The anti-angiogenic potential of this compound has been highlighted in studies focusing on its ability to inhibit new blood vessel formation:

- Research Findings : FC101 has been shown to inhibit angiogenesis effectively, making it a candidate for further investigation in cancer therapies where angiogenesis plays a critical role .

Case Studies

Several case studies have explored the implications of this compound's biological activities:

- Cytotoxicity in Cancer Research : A study demonstrated that treatment with FC101 resulted in significant decreases in cell viability among various cancer cell lines, reinforcing its potential as an anti-cancer agent .

- Mycotoxin Effects on Health : Research into the broader health impacts of mycotoxins like this compound indicates potential long-term health risks associated with exposure, including carcinogenic effects .

属性

IUPAC Name |

5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSICWYFCAPPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909102 | |

| Record name | Fusarochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104653-89-6 | |

| Record name | Fusarochromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104653-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusarochromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSAROCHROMANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM54X8S89O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 134 °C | |

| Record name | Fusarochromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。